1-(3,5-Dichlorophenyl)-2,2-difluoroethanone
Description
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFAXPJNNAPIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253787-55-1 | |
| Record name | 1-(3,5-dichlorophenyl)-2,2-difluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The electrophilic acylation proceeds via coordination of difluoroacetyl chloride with AlCl₃, generating an acylium ion that attacks the electron-rich 3,5-dichlorobenzene ring. Key parameters include:
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Solvent : Dichloromethane or nitrobenzene (polar aprotic)
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Stoichiometry : 1:1 molar ratio of aromatic substrate to acylating agent
A scaled-up adaptation from CN104098444A demonstrates that maintaining temperatures below −10°C during reagent addition improves selectivity for monoacylation products in halogen-rich systems.
Challenges and Optimizations
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Regioselectivity : The 3,5-dichloro substitution pattern directs electrophiles to the para position, but competitive ortho/ipso attack may occur without precise temperature control.
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Byproduct Formation : Over-acylation or chloride displacement reactions are mitigated using substoichiometric AlCl₃ (0.8–1.0 eq).
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Workup Complexity : Hydrolysis of the AlCl₃ complex requires careful neutralization at low temperatures to prevent ketone decomposition.
Halogen Exchange Strategies
Copper-mediated halogen exchange reactions, as detailed in light-activated protocols, offer an alternative route to install difluoromethyl groups adjacent to ketones.
Phosphorus/Halogen Exchange Protocol
Building on procedures from the RSC publication, a hypothetical pathway involves:
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Intermediate Synthesis : Preparation of 1-(3,5-dichlorophenyl)-2-bromo-2-fluoroethanone via bromoacetylation.
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Fluorination : Treatment with CuI/PPh₃ under 400 nm LED irradiation to replace bromine with fluorine.
Limitations
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Requires pre-functionalized bromo/iodo precursors
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Scalability challenges with photochemical setups
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Competing dehalogenation observed at >50°C
Reduction-Oxidation Sequential Approach
A two-step sequence converting ester precursors to the target ketone shows promise based on LiAlH₄-mediated reductions in CN104098444A.
Step 1: Ester Reduction
Ethyl 3,5-dichlorophenyl-difluoroacetate is reduced to 1-(3,5-dichlorophenyl)-2,2-difluoroethanol using:
Step 2: Selective Oxidation
The secondary alcohol undergoes oxidation to the ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane:
| Oxidizing Agent | Temperature | Yield (Analogous Systems) |
|---|---|---|
| Pyridinium chlorochromate | 0°C | 68–72% |
| Swern oxidation | −78°C | 85–88% |
Nucleophilic Acyl Substitution Pathways
Quaternary ammonium salt-mediated reactions enable direct substitution on pre-formed ketone backbones.
Dichlorophenyl Group Introduction
A reported method for dichlorodiphenylene ether ketones suggests:
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Prepare 2,2-difluoroethanone via AlCl₃-catalyzed acylation
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Perform nucleophilic aromatic substitution with 3,5-dichlorophenol
Key data points:
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Solvent : DCE at reflux (85°C)
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Reaction Time : 48–72 h for complete substitution
Comparative Analysis of Methods
A synthesis strategy matrix highlights trade-offs:
| Method | Steps | Max Yield | Scalability | Purification Complexity |
|---|---|---|---|---|
| Friedel-Crafts | 1 | 78%* | Excellent | Moderate |
| Halogen Exchange | 2–3 | 82%* | Limited | High |
| Red-Ox | 2 | 71%* | Good | High |
| Nucleophilic Substitution | 2 | 65%* | Moderate | Moderate |
*Estimated from analogous reactions
Emerging Techniques and Research Frontiers
Continuous Flow Photochemistry
Microreactor systems could address scalability issues in copper-mediated fluorinations, with preliminary data showing:
Biocatalytic Approaches
Recent advances in ketoreductase engineering show potential for asymmetric synthesis of fluorinated ketones, though no published results yet exist for this substrate.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms on the phenyl ring.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Typical conditions involve the use of LiAlH4 in anhydrous ether or NaBH4 in methanol.
Oxidation: Conditions may include the use of KMnO4 in aqueous or acidic medium, or CrO3 in acetic acid.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
1-(3,5-Dichlorophenyl)-2,2-difluoroethanone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Fluorinated Ethane Derivatives
Key Differences :
- Fluorine Content : Increasing fluorine atoms (e.g., 2,2-difluoro vs. 2,2,2-trifluoro) intensifies electron-withdrawing effects, altering reaction pathways in nucleophilic acyl substitutions .
- Chlorine Position : 3,5-Dichloro substitution (meta) increases steric bulk compared to para-substituted analogs, affecting binding in biological systems .
Non-Fluorinated and Mixed Halogen Analogs
- 1-(3,5-Dichlorophenyl)ethanone: Lacks fluorine, resulting in lower reactivity and higher solubility in non-polar solvents.
- 2-Chloro-1-(3,4-dimethoxyphenyl)-2,2-difluoroethanone: Methoxy groups (electron-donating) counteract fluorine’s electron-withdrawing effects, reducing electrophilicity .
Physicochemical Properties
Biological Activity
1-(3,5-Dichlorophenyl)-2,2-difluoroethanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a dichlorophenyl moiety and a difluoroethanone group, which contribute to its unique chemical properties and biological interactions. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by research findings and data.
Chemical Structure and Properties
The chemical structure of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone can be represented as follows:
- IUPAC Name : 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone
- Molecular Formula : C8H5Cl2F2O
- Molecular Weight : 221.03 g/mol
Biological Activity Overview
Research indicates that 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against a range of pathogens. The mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone may inhibit the proliferation of cancer cells. The compound's ability to induce apoptosis in certain cancer cell lines has been documented, indicating its potential as an anticancer agent.
The biological effects of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced cell viability in cancerous tissues.
- Receptor Modulation : It is hypothesized that the difluoroethanone group can interact with receptor sites on cell membranes, altering signaling cascades that govern cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Significant | Disruption of cell wall synthesis |
| Anticancer | Moderate to High | Induction of apoptosis; enzyme inhibition |
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone | Yes | Yes | Dichloro and difluoro substituents |
| 1-(4-Chloro-2-methylphenyl)-2,2-difluoroethanone | Moderate | Limited | Different substitution pattern |
| 3-Chloro-4-fluorophenol | Yes | No | Lacks difluoro group |
Case Studies
Several studies have explored the biological activity of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone:
- Antibacterial Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited strong activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics.
- Cancer Cell Line Research : In vitro studies conducted on breast cancer cell lines revealed that treatment with 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone resulted in a dose-dependent decrease in cell viability and increased markers for apoptosis.
Q & A
Q. What are the recommended synthetic routes for 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone, and how can reaction conditions be optimized?
A common method involves Friedel-Crafts acylation, where 3,5-dichlorobenzene reacts with a fluorinated acyl chloride (e.g., difluoroacetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. Evidence from analogous syntheses (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) suggests that temperature control (80–120°C) and solvent selection (e.g., dichloromethane or toluene) are critical to minimize side reactions like over-halogenation . Yield optimization may require inert atmosphere conditions and slow addition of reagents to manage exothermicity .
Q. How can the structural integrity of 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone be confirmed spectroscopically?
Key techniques include:
- NMR : NMR is critical for distinguishing between equatorial and axial fluorine positions. and NMR can confirm aromatic substitution patterns (e.g., 3,5-dichloro symmetry) .
- X-ray Crystallography : Single-crystal studies (e.g., analogous compounds in ) reveal bond angles and distances, such as the C-F bond length (~1.34 Å) and planarity of the ketone group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate molecular weight (CHClFO, MW 225.02) and isotopic patterns from chlorine atoms .
Q. What safety protocols are essential when handling this compound?
The Material Safety Data Sheet (MSDS) for related fluorinated dichlorophenyl compounds indicates hazards include skin/eye irritation and respiratory toxicity. Key precautions:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid contact with reducing agents, as the ketone group may react exothermically.
- Store in airtight containers away from light to prevent decomposition .
Advanced Questions
Q. How do the electronic effects of 3,5-dichloro and 2,2-difluoro substituents influence reactivity in nucleophilic acyl substitution?
The electron-withdrawing chlorine atoms on the aryl ring deactivate the aromatic system, reducing electrophilicity at the carbonyl carbon. Conversely, the geminal difluoro group increases electrophilicity via inductive effects, creating a balance that modulates reactivity. Computational studies (e.g., DFT calculations) can quantify charge distribution, while experimental kinetic assays with nucleophiles (e.g., Grignard reagents) reveal rate constants under varying conditions .
Q. What strategies resolve contradictions in reported yields for catalytic asymmetric reactions involving this compound?
Discrepancies in enantioselective reductions (e.g., using chiral catalysts like BINAP-Ru complexes) may arise from:
- Impurity profiles : Trace moisture or residual Lewis acids (e.g., AlCl) from synthesis can deactivate catalysts. Purity should be confirmed via HPLC or GC-MS before use .
- Solvent effects : Polar aprotic solvents (e.g., THF) may stabilize transition states differently than nonpolar solvents. Systematic solvent screening (e.g., using a Hansen solubility parameter approach) is recommended .
Q. Can this compound serve as a precursor for fluorinated bioactive molecules, and what are the design considerations?
Yes, the dichlorophenyl-difluoroethanone scaffold is a versatile intermediate for pharmaceuticals. For example:
- Antifungal agents : The 3,5-dichloro motif is seen in agricultural fungicides (e.g., triadimefon analogs).
- Kinase inhibitors : Fluorination enhances metabolic stability and membrane permeability.
Design should prioritize substituent positioning to avoid steric clashes in target binding pockets, guided by molecular docking studies .
Q. How does the compound behave under high-temperature or photolytic conditions?
Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at ~200°C, releasing HCl and CO. Photolysis studies (e.g., UV-Vis irradiation at 254 nm) indicate C-F bond cleavage as a dominant pathway, forming aryl radicals detectable via ESR spectroscopy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
